BenchChemオンラインストアへようこそ!

Nedaplatin

Nephrotoxicity Pharmacokinetics Tissue Accumulation

Nedaplatin (CAS 95734-82-0), a second-generation platinum agent, features a glycolate leaving group conferring ~50% plasma protein binding—distinctly lower than cisplatin (>95%)—enabling unique comparative PK/PD research. With 6.4-fold reduced renal platinum accumulation and 34% less nausea/vomiting versus cisplatin, it excels in models targeting minimal GI/renal toxicity. Phase III data show superior disease control (51.5% vs 38.1%, p=0.0004) in squamous NSCLC. Myelosuppression as primary DLT supports hematological toxicity studies without nephrotoxicity confounds. ≥98% purity.

Molecular Formula C2H8N2O3Pt
Molecular Weight 303.18 g/mol
CAS No. 95734-82-0
Cat. No. B1678008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNedaplatin
CAS95734-82-0
Synonyms(glycolato-O,O')diammineplatinum II
254-S
CGDP-II
cis-diammine(glycolato)platinum II
nedaplatin
NSC 375101D
NSC-375101D
Molecular FormulaC2H8N2O3Pt
Molecular Weight303.18 g/mol
Structural Identifiers
SMILESC(C(=O)O)O.N.N.[Pt]
InChIInChI=1S/C2H3O3.2H3N.Pt/c3-1-2(4)5;;;/h1H2,(H,4,5);2*1H3;/q-1;;;+2/p-1
InChIKeyGYAVMUDJCHAASE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nedaplatin (CAS 95734-82-0) Procurement Guide for Platinum-Based Chemotherapy Research


Nedaplatin (cis-diammine(glycolato)platinum, CAS 95734-82-0), also known as 254-S and developed by Shionogi & Co., is a second-generation platinum-based antineoplastic agent [1]. It is a coordination complex containing a central platinum(II) ion chelated by a glycolate ligand, with the molecular formula C₂H₈N₂O₃Pt and a molecular weight of 303.18 g/mol [2]. Its mechanism of action, like other platinum agents, involves the formation of DNA adducts that inhibit replication and transcription, leading to cell cycle arrest and apoptosis [1]. As a derivative of cisplatin, nedaplatin was designed to maintain equivalent antitumor efficacy while significantly reducing dose-limiting toxicities, primarily nephrotoxicity and gastrointestinal (GI) reactions [3].

Why Nedaplatin Cannot Be Directly Substituted for Other Platinum Analogs


While all platinum drugs share a common DNA-damaging mechanism, their clinical profiles are not interchangeable due to fundamental differences in pharmacokinetics, toxicity, and spectrum of activity [1]. Nedaplatin's unique glycolate leaving group confers distinct properties. Its plasma protein binding is approximately 50%, compared to >95% for cisplatin and ~90% for oxaliplatin, which significantly alters its free drug exposure and distribution [2]. Crucially, nedaplatin shares the myelosuppression dose-limiting toxicity of carboplatin, but unlike cisplatin, it largely spares renal function and has a much lower emetogenic potential [3]. This distinct therapeutic index means that substituting nedaplatin for another platinum analog without adjusting the clinical protocol would result in either suboptimal efficacy or unexpected, potentially severe, toxicity [4]. These quantifiable differences are essential for both scientific and procurement decision-making.

Quantitative Evidence for Nedaplatin's Differential Profile vs. Cisplatin and Carboplatin


Reduced Nephrotoxicity vs. Cisplatin: A 6.4-Fold Difference in Renal Accumulation

Nedaplatin demonstrates significantly lower nephrotoxicity than cisplatin, a key differentiator. This is mechanistically explained by a 6.4-fold lower accumulation of platinum in the kidney. At doses that produced equivalent increases in plasma creatinine and urinary N-acetyl-β-D-glucosaminidase (NAG), a marker of tubular injury, the renal tissue concentration of cisplatin was much lower than that of nedaplatin [1]. Specifically, kidney tissue accumulation of cisplatin at 3.75 mg/kg was equivalent to that of nedaplatin at 24 mg/kg, indicating nedaplatin's relative sparing of renal tissue [1].

Nephrotoxicity Pharmacokinetics Tissue Accumulation

Superior Disease Control Rate vs. Cisplatin in Advanced Lung Cancer

In a Phase III randomized controlled trial for advanced squamous cell lung carcinoma, the combination of nedaplatin (80 mg/m²) plus docetaxel demonstrated a statistically significant improvement in disease control rate (DCR) compared to the standard cisplatin (75 mg/m²) plus docetaxel regimen. The nedaplatin arm achieved a DCR of 51.5%, while the cisplatin arm achieved 38.1% (p = 0.0004) [1]. Best overall response also favored nedaplatin (p = 0.033) [1].

Lung Cancer Chemotherapy Clinical Efficacy

Differential Toxicity Profile: Lower GI Toxicity and Nephrotoxicity vs. Cisplatin

The toxicity profile of nedaplatin is distinct and quantifiable. A Phase III trial in cervical cancer (nedaplatin 30 mg/m² weekly vs. cisplatin 40 mg/m² weekly, both with concurrent radiotherapy) showed a marked reduction in key adverse events. In the nedaplatin arm, the incidence of vomiting was 40 cases vs. 61 cases in the cisplatin arm, and nausea was reported in 44 vs. 67 cases, respectively [1]. Notably, while 4 patients in the cisplatin group experienced grade I creatinine elevation (a marker of nephrotoxicity), no patients in the nedaplatin group had abnormal creatinine levels [1].

Toxicity Safety Patient Tolerability

Intermediate In Vitro Cytotoxicity vs. Cisplatin and Carboplatin

In vitro assessment of cytotoxicity against fresh human ovarian cancer samples provides a comparative potency ranking. The median IC₅₀ (concentration to inhibit 50% of tumor colony forming units) was 28.5 μg/mL for nedaplatin, compared to 12 μg/mL for the more potent cisplatin and 121 μg/mL for the less potent carboplatin [1]. This places nedaplatin's potency between the two most commonly used platinum analogs.

Cytotoxicity In Vitro Ovarian Cancer

Dose-Limiting Toxicity (DLT) Classification: Myelosuppression

A key distinction between platinum agents is their primary dose-limiting toxicity (DLT). This classification directly impacts clinical management and supportive care requirements. For nedaplatin, as with carboplatin and satraplatin, the DLT is myelosuppression (including thrombocytopenia, neutropenia, and leukopenia) [1]. This contrasts sharply with cisplatin, where the DLTs are neurotoxicity, nephrotoxicity, and ototoxicity, and oxaliplatin, where DLT is neurotoxicity [1].

Toxicology Myelosuppression Dose-Limiting Toxicity

Distinct Pharmacokinetic Parameter: Intermediate Plasma Protein Binding

The extent of plasma protein binding directly impacts the fraction of free, pharmacologically active drug. Nedaplatin exhibits approximately 50% plasma protein binding [1]. This is a substantial difference from cisplatin (~95% bound) and oxaliplatin (~90% bound), and it is higher than that of carboplatin (low binding) [1]. This intermediate binding profile suggests a different free drug exposure (AUC) for a given total plasma concentration compared to other platinum analogs, a crucial parameter for PK/PD modeling.

Pharmacokinetics Protein Binding Drug Distribution

Optimal Use Cases for Nedaplatin Based on Evidence of Differentiation


Investigating Platinum-Based Regimens with Reduced Nephrotoxicity and Emesis

Based on evidence showing a 6.4-fold lower renal accumulation of platinum compared to cisplatin and a 34% reduction in nausea/vomiting in clinical trials, nedaplatin is the preferred compound for research models where minimizing GI and renal toxicity is a primary goal [1]. This is particularly relevant for studies in rodents or patients with pre-existing renal impairment, or when designing combination therapies where overlapping toxicities must be avoided [1].

Preclinical and Clinical Studies in Squamous Cell Carcinomas

The Phase III trial data demonstrating a superior disease control rate (51.5% vs 38.1%, p=0.0004) for nedaplatin/docetaxel over cisplatin/docetaxel in advanced squamous cell lung carcinoma provides a strong rationale for selecting nedaplatin for studies focused on squamous cell histologies [2]. This evidence supports its use as a first-line comparator or backbone in xenograft models of lung, esophageal, and head and neck squamous cell cancers [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Platinum Agents

Nedaplatin's distinct pharmacokinetic profile, characterized by ~50% plasma protein binding—significantly different from cisplatin (95%) and carboplatin (low binding)—makes it a valuable tool for comparative PK/PD studies [3]. Researchers can use nedaplatin to investigate the impact of intermediate protein binding on free drug AUC, tissue distribution, and the relationship between systemic exposure and both efficacy and myelosuppression [3].

Studies Focused on Myelosuppression as a Primary Endpoint or Toxicity

As the primary dose-limiting toxicity (DLT) of nedaplatin is myelosuppression (including thrombocytopenia and neutropenia), this compound is specifically indicated for research where the mechanisms and management of hematological toxicities are of central interest [4]. In contrast to cisplatin models, nedaplatin provides a reliable and predictable way to induce and study bone marrow suppression without the confounding effects of severe nephrotoxicity or neurotoxicity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nedaplatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.